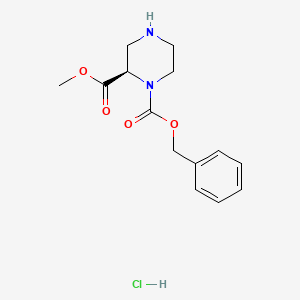

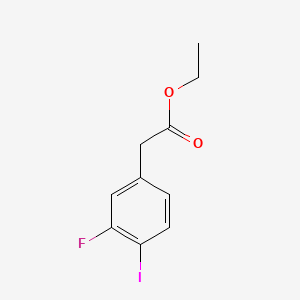

![molecular formula C26H36Br2O2S2 B567473 2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1226782-13-3](/img/structure/B567473.png)

2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

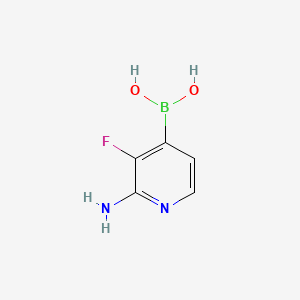

2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is widely used as a material in organic optoelectronic devices, especially in solar cells and organic field-effect transistors (OFET). It has good electron transport and photovoltaic properties, which can be used to improve the photoelectric conversion efficiency and device performance .

Synthesis Analysis

A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) has been reported for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

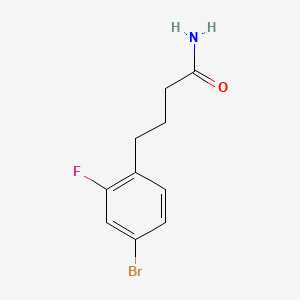

The molecular structure of this compound includes a benzo[1,2-b:4,5-b’]dithiophene core with 2,6-dibromo substituents and 4,8-bis((2-ethylhexyl)oxy) groups .Chemical Reactions Analysis

This compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers . It has also been used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 624.0±50.0 °C. It has a density of 1.346 and is typically stored under inert gas (nitrogen or Argon) at 2–8 °C. It appears as a clear liquid with a light yellow to brown color .Scientific Research Applications

Synthesis and Characterization : This compound has been synthesized and characterized using various techniques, emphasizing its potential in the field of polymer solar cells materials. For instance, Zhu-chai (2013) conducted a study focusing on the synthesis and multinuclear NMR study of a related compound, providing insights into its structural features which are crucial for its application in solar cells (Qi Zhu-chai, 2013).

Photovoltaic Applications : There's significant research on the use of this compound in organic photovoltaic cells. Keller et al. (2016) explored the ultrafast spectroscopic properties of organic conjugated polymers containing this compound, demonstrating its efficiency in photovoltaic applications (B. Keller et al., 2016). Kim et al. (2014) designed a low bandgap semiconducting polymer incorporating this compound, highlighting its promise for high-performance organic photovoltaic cells (Ji-hoon Kim et al., 2014).

Organic Solar Cells Efficiency : Lei et al. (2018) investigated the role of electron acceptor units in organic solar cells using derivatives of this compound, showing improvements in power conversion efficiency (T. Lei et al., 2018).

Solution Processable Properties : Research also focuses on its solution-processable properties, which are crucial for practical applications in devices. For example, Guo et al. (2014) studied the influence of solvents on the morphology of films made from a similar compound (Shuai Guo et al., 2014).

Electrochromic Properties : In addition to photovoltaic applications, there's research into the electrochromic properties of polymers based on this compound. Xu et al. (2015) reported on the chemosynthesis and photoelectric characterization of a novel copolymer based on this compound, demonstrating its electrochromic capabilities (Zhen Xu et al., 2015).

Mechanism of Action

Target of Action

It is known to be used in the construction of copolymers .

Mode of Action

The compound interacts with its targets through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .

Biochemical Pathways

The process of sulfide oxidation tuning in the construction of copolymers suggests that it may play a role in the chemical reactions involved in polymer formation .

Result of Action

The result of the action of 2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is the formation of copolymers with different numbers of sulfonyl groups . These copolymers have the potential to supersede the D–A-type copolymer and A–A-type homopolymer .

Future Directions

Properties

IUPAC Name |

2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHJSVWOWIHEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Br2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679840 |

Source

|

| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226782-13-3 |

Source

|

| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1226782-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.